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molecular formula C11H8N2O B8686380 Methanone, phenylpyrazinyl- CAS No. 3430-09-9

Methanone, phenylpyrazinyl-

Cat. No. B8686380
M. Wt: 184.19 g/mol
InChI Key: LFMSOZLXKHFQBF-UHFFFAOYSA-N
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Patent
US04352804

Procedure details

Phenyl pyrazinyl ketone oxime (8.0 g) was stirred in 100 ml of dimethyl formamide containing 2.0 g of a 50% dispersion of sodium hydride in oil, for 0.5 hours at room temperature. Chloroacetonitrile (2.7 g) was added. The reaction mixture was stirred for 1 hour. The greater part of the dimethylformamide was evaporated under reduced pressure and the residue was treated with ether and water. The ether layer was separated and dried over magnesium sulphate. The product was recrystallized from a mixture of ether and petroleum ether (40°-60° C.), yielding pure phenyl pyrazinyl ketone, O-cyanomethyl oxime (5.6 g, m.p. 87°-89° C.).
Name
Phenyl pyrazinyl ketone oxime
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7](=NO)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.[H-].[Na+].ClCC#N.CN(C)C=[O:25]>>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:25] |f:1.2|

Inputs

Step One
Name
Phenyl pyrazinyl ketone oxime
Quantity
8 g
Type
reactant
Smiles
N1=C(C=NC=C1)C(C1=CC=CC=C1)=NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
2.7 g
Type
reactant
Smiles
ClCC#N

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The greater part of the dimethylformamide was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with ether and water
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The product was recrystallized from a mixture of ether and petroleum ether (40°-60° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=C(C=NC=C1)C(=O)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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